Cas no 757192-77-1 (4-(4-acetylbenzenesulfonamido)butanoic acid)

4-(4-acetylbenzenesulfonamido)butanoic acid structure
757192-77-1 structure
Product Name:4-(4-acetylbenzenesulfonamido)butanoic acid
CAS No:757192-77-1
MF:C12H15NO5S
MW:285.316202402115
MDL:MFCD06340089
CID:844125
PubChem ID:2125332
Update Time:2025-05-18

4-(4-acetylbenzenesulfonamido)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-[[(4-ACETYLPHENYL)SULFONYL]AMINO]BUTANOIC ACID
    • 4-{[(4-acetylphenyl)sulfonyl]amino}butanoic acid
    • 4-(4-acetylbenzenesulfonamido)butanoic acid
    • AB01326753-02
    • NCGC00334913-01
    • EN300-10117
    • SB82097
    • 4-([(4-Acetylphenyl)sulfonyl]amino)butanoic acid
    • 4-(4-Acetylphenylsulfonamido)butanoicacid
    • Z45674531
    • J-514261
    • 4-[(4-acetylphenyl)sulfonylamino]butanoic Acid
    • 4-(4-Acetylphenylsulfonamido)butanoic acid
    • AKOS008010806
    • 757192-77-1
    • 4-((4-ACETYLPHENYL)SULFONAMIDO)BUTANOIC ACID
    • G32463
    • MDL: MFCD06340089
    • Inchi: 1S/C12H15NO5S/c1-9(14)10-4-6-11(7-5-10)19(17,18)13-8-2-3-12(15)16/h4-7,13H,2-3,8H2,1H3,(H,15,16)
    • InChI Key: QYJIZVUMMYPPQY-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C(C)=O)=CC=1)(NCCCC(=O)O)(=O)=O

Computed Properties

  • Exact Mass: 285.06709375g/mol
  • Monoisotopic Mass: 285.06709375g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 7
  • Complexity: 418
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 109Ų

4-(4-acetylbenzenesulfonamido)butanoic acid Pricemore >>

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Additional information on 4-(4-acetylbenzenesulfonamido)butanoic acid

Introduction to 4-(4-acetylbenzenesulfonamido)butanoic acid (CAS No. 757192-77-1)

4-(4-acetylbenzenesulfonamido)butanoic acid, identified by its Chemical Abstracts Service (CAS) number 757192-77-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse biological activities and therapeutic potential. The molecular structure of 4-(4-acetylbenzenesulfonamido)butanoic acid incorporates both an acetyl group and a sulfonamido moiety, making it a versatile intermediate in the synthesis of various pharmacologically active molecules.

The presence of the sulfonamido functional group imparts unique properties to this compound, including strong hydrogen bonding capabilities and enhanced solubility in polar solvents. These characteristics make it a valuable building block in medicinal chemistry, particularly in the design of novel drug candidates targeting a range of diseases. The acetylbenzenesulfonamido part of the molecule further contributes to its reactivity, enabling modifications that can fine-tune its pharmacokinetic and pharmacodynamic profiles.

In recent years, there has been growing interest in sulfonamide derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds containing the sulfonamido group exhibit antimicrobial, anti-inflammatory, and anticancer properties. For instance, modifications to the aromatic ring or the side chain can significantly alter the compound's interaction with biological targets, leading to improved efficacy or reduced toxicity. The 4-(4-acetylbenzenesulfonamido)butanoic acid structure provides a promising scaffold for such modifications, making it an attractive candidate for further investigation.

One of the most compelling aspects of 4-(4-acetylbenzenesulfonamido)butanoic acid is its potential as a precursor in the synthesis of enzyme inhibitors. Enzyme inhibition is a key strategy in drug development, as many diseases are caused by enzymatic dysregulation. By designing molecules that selectively inhibit specific enzymes, researchers can develop treatments that address the root causes of these conditions. The dual functionality of 4-(4-acetylbenzenesulfonamido)butanoic acid—the acetyl group and the sulfonamido moiety—allows for precise tuning of its inhibitory activity, making it a valuable tool in this context.

Recent advancements in computational chemistry have further enhanced the utility of 4-(4-acetylbenzenesulfonamido)butanoic acid. Molecular modeling techniques enable researchers to predict how different structural modifications will affect the compound's biological activity. This approach has been instrumental in identifying lead compounds for drug development more efficiently than traditional trial-and-error methods. By leveraging these computational tools, scientists can optimize the design of sulfonamide-based drugs with greater precision, reducing the time and cost associated with bringing new therapies to market.

The pharmaceutical industry has also shown interest in 4-(4-acetylbenzenesulfonamido)butanoic acid for its potential applications in targeted therapy. Targeted therapies are designed to interact specifically with disease-causing molecules or pathways, minimizing side effects while maximizing therapeutic benefit. Sulfonamide derivatives have been successfully used in targeted therapies for cancer and inflammatory diseases, where they act as inhibitors or modulators of key signaling pathways. The structural features of 4-(4-acetylbenzenesulfonamido)butanoic acid make it well-suited for such applications, as it can be engineered to bind tightly to specific biological targets.

In addition to its pharmaceutical applications, 4-(4-acetylbenzenesulfonamido)butanoic acid has potential uses in agrochemical research. Sulfonamide compounds have been explored as herbicides and fungicides due to their ability to disrupt essential metabolic processes in plants and fungi. The unique chemical properties of this compound may make it effective in controlling pests or diseases while maintaining environmental safety. Further research is needed to fully explore these applications, but preliminary studies suggest promising results.

The synthesis of 4-(4-acetylbenzenesulfonamido)butanoic acid is another area where innovation has been ongoing. Traditional synthetic routes often involve multiple steps and require expensive reagents or harsh conditions. However, recent developments in green chemistry have led to more sustainable methods for producing sulfonamide derivatives. These methods focus on reducing waste, minimizing energy consumption, and using environmentally friendly solvents. By adopting such approaches, researchers can not only improve the efficiency of synthesizing 4-(4-acetylbenzenesulfonamido)butanoic acid but also contribute to broader efforts to make pharmaceutical manufacturing more sustainable.

One notable example is the use of catalytic methods that enhance reaction efficiency while reducing byproduct formation. Transition metal catalysts, such as palladium or copper complexes, have been particularly effective in facilitating key transformations involved in sulfonamide synthesis. These catalysts can enable one-step reactions that would otherwise require multiple synthetic steps, significantly simplifying the overall process. As a result, researchers can produce 4-(4-acetylbenzenesulfonamido)butanoic acid more quickly and cost-effectively than ever before.

The role of sulfonamides as bioisosteres has also been explored extensively. Bioisosterism involves replacing one functional group with another that has similar physical or chemical properties but may alter biological activity favorably. In the case of sulfonamide derivatives like 4-(4-acetylbenzenesulfonamido)butanoic acid, replacing other functional groups with sulfonamides can lead to improved solubility, stability, or target binding affinity. This strategy has been successfully applied in drug development to enhance therapeutic outcomes.

The future prospects for 4-(4-acetylbenzenesulfonamido)butanoic acid are bright given its versatility and potential applications across multiple fields. As research continues to uncover new biological activities and synthetic methodologies, this compound is likely to play an increasingly important role in pharmaceutical discovery and development. Collaborative efforts between academia and industry will be crucial in translating these findings into tangible benefits for patients worldwide.

In conclusion, 757192-77-1, as an identifier for this innovative compound, 757192-77-1, represents a significant advancement in medicinal chemistry, 757192-77-1, with far-reaching implications for human health and industrial applications, 757192-77-1, . Its unique structural features, 757192-77-1, combined with its broad range of potential uses, 757192-77-1, position it as a cornerstone molecule for future research, 757192-77-1, . As scientists continue to explore its capabilities, 757192-77-1, , we can expect exciting developments that will shape the future landscape of healthcare and beyond.

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